

spectroscopic data (NMR, IR, MS) of 2-Bromo-3'-fluoro-5'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Bromo-3'-fluoro-5'methylbenzophenone

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Spectroscopic Analysis of 2-Bromobenzophenone: A Technical Guide

Disclaimer: Spectroscopic data for the specific compound **2-Bromo-3'-fluoro-5'-methylbenzophenone** is not readily available in public databases. Therefore, this guide presents a comprehensive analysis of a closely related structural analog, 2-Bromobenzophenone, to illustrate the principles and methodologies of spectroscopic characterization for this class of compounds. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

2-Bromobenzophenone is a halogenated aromatic ketone. The presence of the bromine atom and the benzoyl group significantly influences its chemical reactivity and spectroscopic properties. Understanding its spectral characteristics is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Bromobenzophenone.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 2-Bromobenzophenone (CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|------------|
| 7.82 - 7.78 | m | 2H | Aromatic H |
| 7.68 - 7.62 | m | 1H | Aromatic H |
| 7.52 - 7.40 | m | 6H | Aromatic H |

Table 2: ¹³C NMR Data of 2-Bromobenzophenone (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |
|------------------------|---------------|
| 195.8 | C=O |
| 138.3 | Aromatic C |
| 136.9 | Aromatic C |
| 133.3 | Aromatic C-H |
| 131.6 | Aromatic C-H |
| 130.1 | Aromatic C-H |
| 129.9 | Aromatic C-H |
| 128.6 | Aromatic C-H |
| 127.2 | Aromatic C-H |
| 118.8 | Aromatic C-Br |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-Bromobenzophenone



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---------------------------------------|
| ~3060 | Medium | Aromatic C-H stretch |
| 1667 | Strong | C=O (carbonyl) stretch[1] |
| ~1590 | Medium-Strong | Aromatic C=C stretch |
| ~1280 | Medium-Strong | C-C(=O)-C stretch |
| ~700-800 | Strong | C-Br stretch and aromatic C-H bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-Bromobenzophenone

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|--|
| 260/262 | ~30 / ~30 | [M] ⁺ (Molecular ion, bromine isotopes) |
| 183/185 | ~40 / ~40 | [M - C ₆ H₅] ⁺ |
| 105 | 100 | [C ₆ H ₅ CO] ⁺ (Benzoyl cation) |
| 77 | ~40 | [C ₆ H ₅] ⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like 2-Bromobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:



- Sample Preparation: A sample of 2-Bromobenzophenone (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
- Data Acquisition:
 - For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a solid sample like 2-Bromobenzophenone, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize
 interference from atmospheric water and carbon dioxide. A background spectrum of the
 empty sample compartment (or the clean ATR crystal) is recorded.



- Data Acquisition: The sample is placed in the beam path, and the IR spectrum is recorded.
 The instrument measures the interference pattern of the infrared beam after it has passed through the sample.
- Data Processing: The interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

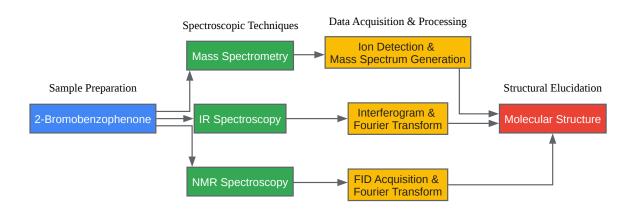
Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule. For compounds containing bromine, the presence of isotopic peaks (due to ⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio is a characteristic feature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

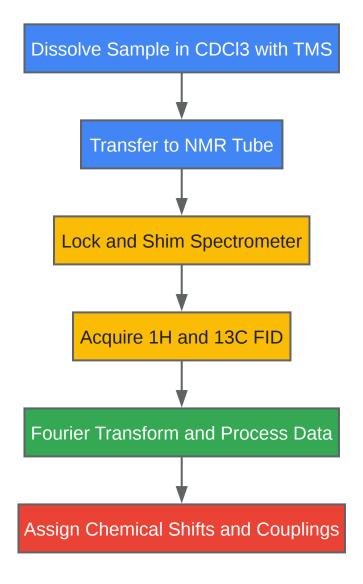




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Caption: Overall workflow for the spectroscopic analysis of 2-Bromobenzophenone.

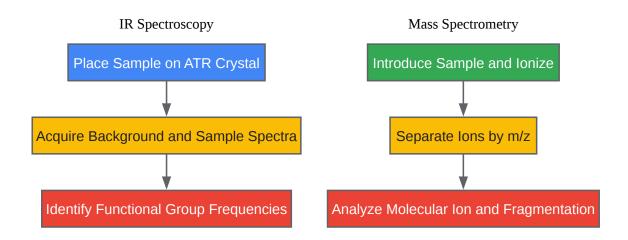




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Caption: Detailed workflow for NMR spectroscopy.





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Caption: Workflows for IR and Mass Spectrometry.

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References

- 1. pubs.aip.org [pubs.aip.org]
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